molecular formula C10H12BrClO B13694183 2-Bromo-4-(tert-butoxy)-1-chlorobenzene

2-Bromo-4-(tert-butoxy)-1-chlorobenzene

Cat. No.: B13694183
M. Wt: 263.56 g/mol
InChI Key: PLKOWZZKMIANTN-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butoxy)-1-chlorobenzene (CAS: 61024-95-1*) is a halogenated aromatic compound featuring a bromine atom at position 2, a chlorine atom at position 1, and a bulky tert-butoxy group (-O-C(CH₃)₃) at position 2. Its molecular formula is C₁₀H₁₂BrClO, with a molecular weight of 247.56 g/mol. Key properties include:

  • Storage: Sealed in dry conditions at room temperature .
  • Hazards: Classified with GHS warnings H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include avoiding inhalation and using protective equipment .

Note: The CAS and molecular formula provided in correspond to the tert-butyl variant (2-Bromo-4-(tert-butyl)-1-chlorobenzene).

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

2-bromo-1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3

InChI Key

PLKOWZZKMIANTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation of 4-(tert-butoxy)-1-chlorobenzene via Etherification

A well-documented method for preparing 4-(tert-butoxy)-1-chlorobenzene involves the etherification of para-chlorophenol with isobutylene, catalyzed by sulfuric acid and quaternary ammonium salts such as benzyltriethylammonium chloride. This process is described in patent CN1603293A and includes the following key steps:

Step Description Conditions/Notes
1 Dissolve para-chlorophenol and sulfuric acid in an organic solvent (benzene preferred) Para-chlorophenol to sulfuric acid weight ratio: 100:0.2–5; solvent ratio 1:1.5–5 (para-chlorophenol:solvent)
2 Slowly introduce isobutylene gas at room temperature Molar ratio isobutylene:para-chlorophenol = 1–2:1; temperature ≤ 30°C
3 Incubate the reaction mixture for 1–6 hours at room temperature Homogeneous reaction; catalyzed by sulfuric acid + benzyltriethylammonium chloride
4 Wash reaction mixture with 20–40% sodium hydroxide solution, followed by saturated sodium chloride solution Washing times: sodium hydroxide 2–4 times
5 Purify product by vacuum distillation under 8 mmHg at 73–75°C Collect 4-(tert-butoxy)-1-chlorobenzene fraction

Key Advantages:

  • Use of common solvents (benzene, toluene, or dimethylbenzene) reduces cost and environmental impact.
  • Homogeneous reaction conditions simplify control and separation.
  • Reaction time is relatively short (~6 hours).
  • Catalytic effect enhanced by quaternary ammonium salt addition.

Bromination to Form this compound

Following the preparation of 4-(tert-butoxy)-1-chlorobenzene, selective bromination introduces the bromine atom at the ortho position relative to the chlorine substituent. The typical bromination procedure includes:

Parameter Condition/Details
Starting material 4-(tert-butoxy)-1-chlorobenzene
Brominating agent Bromine (Br₂)
Catalyst Iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃)
Solvent Non-polar solvent such as carbon tetrachloride or dichloromethane
Temperature Controlled low temperature (0–5°C) to improve regioselectivity
Reaction time Monitored to avoid over-bromination
Work-up Quenching excess bromine, extraction, and purification by column chromatography or distillation

This step exploits the directing effects of the tert-butoxy and chlorine substituents to achieve ortho-selective bromination, yielding this compound with high regioselectivity and yield.

Alternative Synthetic Routes

Some literature suggests direct halogenation of tert-butylbenzene followed by etherification or sequential halogenation steps, but these routes are less common due to challenges in controlling substitution patterns and lower yields.

Research Findings and Analytical Data

Structural and Purity Verification

Physical Properties

Property Value
Molecular Formula C₁₀H₁₂BrClO
Molecular Weight Approx. 247.56 g/mol
Boiling Point ~73–75°C (under vacuum, 8 mmHg) for 4-(tert-butoxy)-1-chlorobenzene intermediate
Appearance Colorless to pale yellow liquid or solid

Summary Table of Preparation Methods

Step Method Reagents/Catalysts Conditions Outcome
1 Etherification of para-chlorophenol Para-chlorophenol, isobutylene, sulfuric acid, benzyltriethylammonium chloride Organic solvent (benzene), ≤30°C, 1–6 h 4-(tert-butoxy)-1-chlorobenzene
2 Bromination Bromine, FeBr₃ or FeCl₃ catalyst Low temp (0–5°C), solvent (CCl₄ or DCM) This compound

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butoxy)-1-chlorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(tert-butoxy)-1-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butoxy)-1-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the tert-butoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological assays.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares structural features and molecular weights of 2-Bromo-4-(tert-butoxy)-1-chlorobenzene with similar halogenated benzene derivatives:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents
This compound 61024-95-1* C₁₀H₁₂BrClO 247.56 2-Br, 4-O-t-Bu, 1-Cl
4-Bromo-1-chloro-2-fluorobenzene 47173-80-8 C₆H₃BrClF 209.35 4-Br, 1-Cl, 2-F
4-Bromo-2-chlorobenzotrifluoride 185331-69-5 C₇H₃BrClF₃ 259.35 4-Br, 2-Cl, CF₃
1-Butoxy-2,3-difluorobenzene 136239-66-2 C₁₀H₁₂F₂O 186.20 1-O-Bu, 2-F, 3-F
2-Bromo-1-(2-bromoethyl)-4-chlorobenzene 52927-98-7 C₈H₇Br₂Cl 298.40 2-Br, 1-BrCH₂CH₂, 4-Cl

Key Observations :

  • The tert-butoxy group in the target compound increases steric bulk compared to smaller substituents like fluoro or chloro.
  • The trifluoromethyl group in 4-Bromo-2-chlorobenzotrifluoride significantly elevates molecular weight (259.35 g/mol) due to three fluorine atoms .
  • 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene has the highest molecular weight (298.40 g/mol) due to its bromoethyl side chain .

Hazard Profiles

Hazard profiles vary based on substituent reactivity and toxicity:

Compound Name Hazard Statements
This compound H302, H315, H319 (harmful if swallowed; skin/eye irritation)
4-Bromo-1-chloro-2-fluorobenzene Likely similar to target compound (halogen toxicity)
4-Bromo-2-chlorobenzotrifluoride Potential H318 (eye damage due to CF₃ electronegativity)
2-Bromo-1-(2-bromoethyl)-4-chlorobenzene Additional risks (e.g., H335 for respiratory irritation)

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(tert-butoxy)-1-chlorobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and etherification steps. For example, nucleophilic substitution of a tert-butoxy group onto a bromo-chlorobenzene precursor using tert-butanol under acidic catalysis (e.g., H₂SO₄). Reaction temperature (0–60°C) and solvent polarity (e.g., DMSO or acetone) critically affect reaction rates and yields. GC-MS or HPLC should monitor intermediates, with yields averaging 60–75% after purification by column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Verify tert-butoxy (δ ~1.3 ppm for CH₃) and aromatic proton environments (δ 6.8–7.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ~264 for [M+H]⁺).
  • X-ray Crystallography (if crystalline): Resolve steric effects of the tert-butoxy group on the benzene ring .

Q. What are common side reactions during functionalization of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Debromination : Occurs under strong reducing conditions. Use mild reductants (e.g., NaBH₄ with Pd/C) to preserve the bromine substituent.
  • Ether Cleavage : Acidic conditions may hydrolyze the tert-butoxy group. Avoid prolonged exposure to H⁺; stabilize with aprotic solvents like THF .

Advanced Research Questions

Q. How does the tert-butoxy group influence electronic and steric effects in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The tert-butoxy group acts as an electron-donating substituent, activating the benzene ring toward electrophilic substitution while sterically hindering ortho positions. In Suzuki reactions, use Pd(PPh₃)₄ with arylboronic acids at 80–100°C in toluene/water. Monitor regioselectivity via LC-MS, noting para-substitution dominance (>85%) due to steric shielding .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, buffer pH). Standardize protocols:
  • Enzyme Inhibition Assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) with controlled cofactor concentrations.
  • Binding Affinity Studies : Perform competitive assays (e.g., fluorescence polarization) to quantify tert-butoxy group contributions to receptor interactions .

Q. How can computational modeling predict reactivity patterns of this compound in complex systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate:
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.
  • Transition-State Barriers : Simulate SNAr (nucleophilic aromatic substitution) pathways.
    Validate models with kinetic isotope effects (KIEs) and Hammett plots .

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